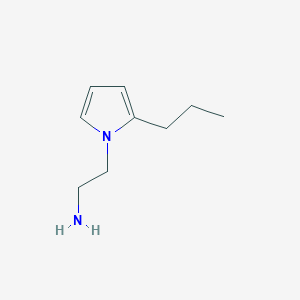

2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine

Description

Significance of Pyrrole (B145914) Scaffold in Contemporary Chemical Research

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in contemporary chemical research. Its significance stems from its presence as a core structural motif in a vast array of biologically active molecules and functional materials. wikipedia.orgorganic-chemistry.org Pyrroles are integral components of complex natural macrocycles essential to life, such as the porphyrins found in heme and chlorophyll, and the corrin (B1236194) ring of vitamin B12. sigmaaldrich.comacs.org This prevalence in nature has inspired chemists to explore pyrrole derivatives for a wide range of applications.

In medicinal chemistry, the pyrrole ring is considered a "privileged scaffold" because its derivatives can interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. organic-chemistry.orgsigmaaldrich.comresearchgate.net Compounds incorporating the pyrrole moiety have been developed as antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory agents. organic-chemistry.orgrsc.org The aromatic nature of the pyrrole ring, combined with the hydrogen-bonding capability of the N-H group, allows for a variety of intermolecular interactions, which is crucial for molecular recognition and biological activity. sigmaaldrich.com The versatility of the pyrrole ring system allows for the attachment of various pharmacophores, leading to the generation of extensive libraries of compounds for drug discovery. organic-chemistry.orgresearchgate.net

Overview of N-Substituted Pyrroles in Organic and Medicinal Chemistry

N-substituted pyrroles are a particularly important subclass of pyrrole derivatives, where a substituent is attached to the nitrogen atom of the ring. This modification significantly expands the chemical space and allows for the fine-tuning of the molecule's steric, electronic, and physicochemical properties. The substitution at the nitrogen atom can influence the molecule's polarity, lipophilicity, and metabolic stability, which are critical parameters in drug design. acs.org

The synthesis of N-substituted pyrroles is most commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgmdpi.comuctm.edu This method is highly versatile and allows for the introduction of a wide variety of substituents on the nitrogen atom. mdpi.com Other modern synthetic methods have also been developed to afford N-substituted pyrroles with high efficiency and regioselectivity. organic-chemistry.org

In medicinal chemistry, the introduction of substituents at the nitrogen position has led to the development of numerous successful drugs. For instance, the blockbuster drug Atorvastatin, used for lowering cholesterol, features an N-aryl pyrrole core. Another example is Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). acs.org The ability to readily modify the N-substituent provides a powerful tool for medicinal chemists to optimize lead compounds and improve their therapeutic profiles. acs.orgresearchgate.net

Structural Context of 2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine within Pyrrole-Based Amine Chemistry

The compound this compound is a specific example of an N-substituted pyrrole. Its structure is characterized by two key features: a propyl group at the C2 position of the pyrrole ring and an ethanamine (or aminoethyl) group attached to the nitrogen atom.

2-Propyl Group: The presence of an alkyl group, such as propyl, at a carbon atom of the pyrrole ring influences the molecule's lipophilicity and steric profile.

N-(2-Aminoethyl) Group: The ethanamine substituent on the nitrogen introduces a basic primary amine function. This group can participate in hydrogen bonding and can be protonated at physiological pH, which can significantly impact the molecule's solubility and its ability to interact with biological targets like receptors or enzymes.

Due to a lack of specific published research on this compound, detailed research findings and data tables on its specific properties and applications cannot be provided.

Structure

3D Structure

Properties

CAS No. |

141030-92-4 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

2-(2-propylpyrrol-1-yl)ethanamine |

InChI |

InChI=1S/C9H16N2/c1-2-4-9-5-3-7-11(9)8-6-10/h3,5,7H,2,4,6,8,10H2,1H3 |

InChI Key |

MCSVRUNPDLRVNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CN1CCN |

Origin of Product |

United States |

Mechanistic Investigations of Pyrrole Formation and N Alkylation Pathways

Proposed Reaction Mechanisms for Named Pyrrole (B145914) Syntheses

Several classical methods for pyrrole synthesis have been developed, each with a distinct mechanistic pathway. These reactions typically involve the condensation of carbonyl compounds with amines or other nitrogen sources.

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org The mechanism is initiated by the nucleophilic attack of the amine on the β-carbon of the β-ketoester, leading to the formation of an enamine intermediate. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. wikipedia.org Following this, a loss of a water molecule results in the formation of an imine. wikipedia.org The subsequent intramolecular nucleophilic attack by the enamine carbon onto the carbon bearing the halogen leads to the formation of a five-membered ring. wikipedia.org Finally, elimination of a hydrogen atom and rearrangement of the double bonds within the ring yield the aromatic pyrrole product. wikipedia.org An alternative mechanism has been suggested where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution reaction. wikipedia.org

Table 1: Key Steps in the Hantzsch Pyrrole Synthesis Mechanism

| Step | Description | Intermediate(s) |

| 1 | Nucleophilic attack of the amine on the β-ketoester. | Enamine |

| 2 | Nucleophilic attack of the enamine on the α-haloketone carbonyl. | |

| 3 | Dehydration to form an imine. | Imine |

| 4 | Intramolecular cyclization. | 5-membered ring intermediate |

| 5 | Aromatization. | Substituted pyrrole |

The Clauson–Kaas reaction provides a route to N-substituted pyrroles through the acid-catalyzed reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran. nih.govbeilstein-journals.org This reaction was first described in 1952. nih.gov The mechanism commences with the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to generate a reactive 1,4-dicarbonyl intermediate. This intermediate then condenses with the primary amine. The initial condensation forms a hemiaminal, which then undergoes further reaction with the second carbonyl group to form a cyclic intermediate. Subsequent dehydration steps lead to the formation of the aromatic N-substituted pyrrole ring. Various catalysts, including Brønsted acids, metal catalysts, and nanoorganocatalysts, have been employed to facilitate this transformation. beilstein-journals.org

The Knorr pyrrole synthesis is a widely utilized method that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.orgpharmaguideline.com The mechanism begins with the formation of an imine through the condensation of the amine from the α-amino-ketone and the ketone from the β-ketoester. wikipedia.orgchemtube3d.com This imine then undergoes tautomerization to form a more stable enamine intermediate. wikipedia.org The enamine subsequently undergoes an intramolecular cyclization, where the enamine nitrogen attacks the second carbonyl group. wikipedia.org This is followed by the elimination of a water molecule and a final isomerization step to yield the substituted pyrrole. wikipedia.org Due to the propensity of α-aminoketones to self-condense, they are often prepared in situ, for instance, by the reduction of an oxime. wikipedia.org

Table 2: Mechanistic Steps of the Knorr Pyrrole Synthesis

| Step | Description | Intermediate(s) |

| 1 | Condensation of α-amino-ketone and β-ketoester. | Imine |

| 2 | Tautomerization of the imine. | Enamine |

| 3 | Intramolecular cyclization. | Cyclic intermediate |

| 4 | Dehydration and isomerization. | Substituted pyrrole |

The Paal-Knorr synthesis is a versatile method for preparing substituted pyrroles by the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orguctm.edu The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The mechanism, elucidated by V. Amarnath and colleagues, involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. wikipedia.orguctm.edu The amine then attacks the second carbonyl group, leading to the formation of a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orguctm.edu This cyclic intermediate subsequently undergoes dehydration to afford the final substituted pyrrole. wikipedia.orguctm.edu It is important to note that a mechanism involving the initial formation of an enamine before the rate-determining cyclization step has been ruled out based on studies of the cyclization rates of stereoisomers. organic-chemistry.org

Role of Intermediates in N-Substituted Pyrrole Formation (e.g., Enamines, Imines, Carbocations)wikipedia.orgnih.govwikipedia.orgorganic-chemistry.org

The formation of N-substituted pyrroles in the aforementioned syntheses proceeds through a series of reactive intermediates that are crucial for the cyclization and aromatization steps.

Enamines : Enamines are key intermediates in both the Hantzsch and Knorr pyrrole syntheses. wikipedia.orgwikipedia.org In the Hantzsch synthesis, the enamine is formed from the reaction of a β-ketoester and an amine, and it serves as the nucleophile that attacks the α-haloketone. wikipedia.org In the Knorr synthesis, the enamine is formed via tautomerization of an initially formed imine and is essential for the subsequent intramolecular cyclization. wikipedia.org The formation of an enamine before the rate-determining step in the Paal-Knorr synthesis has been shown to be unlikely. organic-chemistry.org

Imines : Imines are another class of important intermediates. In the Hantzsch synthesis, an imine is formed after the initial addition of the enamine to the α-haloketone and subsequent dehydration. wikipedia.org The Knorr synthesis also proceeds through an imine intermediate, which then tautomerizes to an enamine. wikipedia.org In the Paal-Knorr synthesis, if a primary amine is used, the reaction proceeds through a charged immonium ion intermediate after the initial hemiaminal formation. organic-chemistry.org

Carbocations : While not explicitly detailed as isolated intermediates in the primary mechanisms, carbocationic character can be present in the transition states of these reactions, particularly in acid-catalyzed steps such as the protonation of carbonyls in the Paal-Knorr synthesis, which facilitates the initial nucleophilic attack by the amine. wikipedia.org

Stereochemical and Electronic Effects on Reaction Pathwaysorganic-chemistry.orgthieme-connect.com

The efficiency and outcome of pyrrole synthesis can be significantly influenced by stereochemical and electronic factors.

In the Paal-Knorr synthesis, studies have shown that the stereochemistry of the 1,4-dicarbonyl starting material can affect the rate of cyclization. For instance, meso- and dl-3,4-diethyl-2,5-hexanediones have been observed to cyclize at different rates, with the stereochemical integrity of the unreacted dione (B5365651) being maintained throughout the reaction. organic-chemistry.org This observation supports a mechanism where cyclization is the rate-determining step and argues against the pre-equilibrium formation of an enamine. organic-chemistry.org

Electronic effects also play a crucial role. In the Paal-Knorr synthesis, the nature of the substituent on an aryl amine can influence the nucleophilicity of the amine and the basicity of the resulting imine intermediate. organic-chemistry.org For example, an electron-donating group like a methoxy (B1213986) group has been found to have a negative effect on the cyclization rate, while an electron-withdrawing nitro group has a positive effect on the reaction rate. organic-chemistry.org In the Hantzsch synthesis, the use of a Lewis acid catalyst like Yb(OTf)3 can alter the regioselectivity of the reaction, which is attributed to the coordination of the Lewis acid with the carbonyl oxygen, thereby increasing its reactivity. thieme-connect.com

Table 3: Summary of Named Pyrrole Syntheses

| Synthesis Name | Starting Materials | Key Intermediates |

| Hantzsch Pyrrole Synthesis | β-ketoester, amine, α-haloketone | Enamine, Imine |

| Clauson–Kaas Reaction | Primary amine, 2,5-dialkoxytetrahydrofuran | Hemiaminal |

| Knorr Pyrrole Synthesis | α-amino-ketone, β-ketoester | Imine, Enamine |

| Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl compound, amine | Hemiaminal, Immonium ion |

Catalyst Role and Influence on Reaction Mechanisms

Catalytic Mechanisms in Pyrrole Ring Formation

The Paal-Knorr synthesis is fundamentally an acid-mediated dehydrative cyclization. mdpi.com The catalyst's primary role is to activate the carbonyl groups of the 1,4-dicarbonyl precursor, making them more susceptible to nucleophilic attack by the amine.

Brønsted Acid Catalysis: Brønsted acids are frequently used catalysts in Paal-Knorr synthesis. rgmcet.edu.in The mechanism begins with the protonation of a carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the primary amine to form a hemiaminal intermediate. mdpi.comuctm.edu Subsequent dehydration and intramolecular cyclization, followed by a final dehydration step, yield the aromatic pyrrole ring. mdpi.com

A range of Brønsted acids have been utilized, from traditional acids like acetic acid and p-toluenesulfonic acid to more novel and greener alternatives. mdpi.com Saccharin, a solid Brønsted acid with moderate acidity (pKa 2.32), has been shown to be an effective, non-toxic, and reusable catalyst for this transformation. rgmcet.edu.in Heterogeneous solid acid catalysts, such as silica-supported sulfuric acid (SiO2-OSO3H) and aluminas like CATAPAL 200, offer advantages like operational simplicity, high yields in short reaction times, and easy catalyst recovery. mdpi.comrgmcet.edu.in The high percentage of Brønsted acid sites on CATAPAL 200 is believed to efficiently catalyze the condensation and dehydration steps. mdpi.com

| Catalyst | Conditions | Yield (%) | Reference |

| Citric Acid | Ball mill, 30 Hz, 30 min | 87 | researchgate.net |

| Saccharin | Solvent-free, 80°C | 90-98 | rgmcet.edu.in |

| CATAPAL 200 | 60°C, 45 min | 68-97 | mdpi.com |

| Silica (B1680970) Sulfuric Acid | Solvent-free, rt | 98 | rgmcet.edu.in |

| p-Toluenesulfonic acid | Conventional heating | - | mdpi.com |

Lewis Acid Catalysis: Lewis acids function by coordinating to the carbonyl oxygen, which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack. rgmcet.edu.in A wide array of metal-based Lewis acids have proven effective, offering mild reaction conditions and high selectivity. researchgate.net These include catalysts based on iron, zinc, copper, titanium, bismuth, and scandium, among others. rgmcet.edu.inresearchgate.net

For instance, iron(III) chloride has been used for the Paal-Knorr condensation in water under mild conditions. organic-chemistry.org Heterogeneous Lewis acid catalysts like silica-supported bismuth(III) chloride (BiCl3/SiO2) and antimony(III) chloride (SbCl3/SiO2) have also been employed as efficient and reusable options. mdpi.com The use of metal triflates, such as Sc(OTf)3, allows the reaction to proceed under solvent-free conditions. researchgate.net

| Lewis Acid Catalyst | Precursors | Conditions | Yield (%) | Reference |

| MgI2·OEt2 | 1,4-diketones, primary amines | - | Good to excellent | uctm.edu |

| FeCl3 | 2,5-dimethoxytetrahydrofuran (B146720), amines | Water, mild | Good to excellent | organic-chemistry.org |

| BiCl3/SiO2 | γ-diketones, primary amines | Hexane, rt, 60 min | 22-96 | mdpi.com |

| Sc(OTf)3 | 2,5-hexanedione, various amines | Solvent-free, 60-80°C | 81-96 | researchgate.net |

| Cu-NHC Complex | Ketones, amines, diols | 140°C, 24h | 40-95 | nih.gov |

Organocatalysis: In recent years, organocatalysts have emerged as a metal-free alternative for pyrrole synthesis. nih.gov These small organic molecules can activate substrates through various non-covalent interactions, such as hydrogen bonding. For example, urea, in combination with choline (B1196258) chloride, can activate the carbonyl compound by forming two hydrogen bonds with the carbonyl oxygen, facilitating the cycloaddition. nih.gov Other organocatalysts like Vitamin B1 and squaric acid have also been successfully used, with the Brønsted acidity of the catalyst often cited as the key factor in the reaction's success. nih.gov

Transition Metal Redox Catalysis: Beyond the classical Paal-Knorr pathway, transition metals can enable alternative mechanistic routes. For example, a titanium-catalyzed formal [2+2+1] cycloaddition of alkynes and diazenes has been reported for synthesizing polysubstituted pyrroles. nih.govumn.edu This mechanism proceeds through a Ti(II)/Ti(IV) redox catalytic cycle. nih.govumn.edu The key steps involve the formation of an azatitanacyclobutene intermediate, a second alkyne insertion, and subsequent reductive elimination to yield the pyrrole ring and regenerate the active Ti(II) species. nih.govumn.edu

Catalytic Mechanisms in N-Alkylation

Once the 2-propyl-1H-pyrrole core is formed, the final step is the introduction of the ethanamine side chain via N-alkylation. This reaction typically involves the deprotonation of the pyrrole nitrogen, making it nucleophilic, followed by substitution with an appropriate electrophile (e.g., 2-chloroethanamine or a protected equivalent).

The catalyst in this step is often a base, which facilitates the initial deprotonation of the N-H bond. The pKa of pyrrole's N-H is approximately 17.5, requiring a sufficiently strong base. Common choices include alkali metal hydrides (e.g., NaH), hydroxides (e.g., KOH), or non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The choice of base and solvent can influence the reaction rate and selectivity, minimizing potential C-alkylation byproducts. In some protocols, phase-transfer catalysts are used to facilitate the reaction between the pyrrole salt (in the solid or organic phase) and the alkylating agent (in the aqueous or a different organic phase).

Advanced Spectroscopic and Spectrometric Characterization Techniques for Pyrrole Containing Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine, both one-dimensional and two-dimensional NMR methods are essential for complete structural assignment and to distinguish it from potential positional isomers.

One-dimensional NMR spectra provide fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton and the proximity of electronegative atoms or aromatic systems. The predicted ¹H NMR chemical shifts are detailed in Table 1. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, as governed by J-coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines, where each line represents a unique carbon atom. The predicted chemical shifts for the carbon atoms in this compound are presented in Table 2. The chemical shifts are indicative of the hybridization and the electronic environment of the carbon atoms. For instance, the carbons of the pyrrole (B145914) ring are expected to resonate in the aromatic region, while the aliphatic carbons of the propyl and ethylamine (B1201723) substituents will appear at higher field (lower ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-3 | ~6.6 - 6.8 | t |

| H-4 | ~6.0 - 6.2 | t |

| H-5 | ~6.0 - 6.2 | t |

| -CH₂- (ethyl) | ~3.9 - 4.1 | t |

| -CH₂- (amine) | ~2.8 - 3.0 | t |

| -CH₂- (propyl) | ~2.4 - 2.6 | t |

| -CH₂- (propyl) | ~1.5 - 1.7 | sextet |

| -CH₃ (propyl) | ~0.9 - 1.1 | t |

| -NH₂ | ~1.5 - 2.5 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~130 - 132 |

| C-3 | ~107 - 109 |

| C-4 | ~105 - 107 |

| C-5 | ~120 - 122 |

| -CH₂- (ethyl) | ~45 - 47 |

| -CH₂- (amine) | ~40 - 42 |

| -CH₂- (propyl) | ~28 - 30 |

| -CH₂- (propyl) | ~22 - 24 |

| -CH₃ (propyl) | ~13 - 15 |

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule, which is particularly important for confirming the substitution pattern on the pyrrole ring and distinguishing between isomers.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. uobabylon.edu.iq Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. uobabylon.edu.iq For this compound, COSY would show correlations between the protons of the propyl group, between the protons of the ethylamine group, and between the adjacent protons on the pyrrole ring, thus confirming the integrity of these structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. uobasrah.edu.iq Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. This technique is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum based on the more readily assigned proton signals. uobasrah.edu.iq

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). uobasrah.edu.iq HMBC is particularly powerful for establishing the connectivity between different functional groups and for determining the substitution pattern on the pyrrole ring. nih.gov For instance, a correlation between the protons of the N-ethyl group and the C-2 and C-5 carbons of the pyrrole ring would confirm the N-1 substitution. Similarly, correlations between the protons of the propyl group and the C-2 and C-3 carbons of the pyrrole ring would confirm the 2-position substitution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry with electrospray ionization is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like amines. For this compound, HR-ESI-MS in positive ion mode would be expected to show a prominent protonated molecule, [M+H]⁺. The high resolution of this technique allows for the determination of the exact mass of this ion with high accuracy, which in turn can be used to determine the elemental composition of the molecule, confirming its molecular formula as C₁₀H₁₈N₂. Fragmentation of the protonated molecule can be induced, and the resulting fragment ions can provide further structural information. For instance, cleavage of the ethylamine side chain or the propyl group from the pyrrole ring would result in characteristic fragment ions. The fragmentation pathways are often influenced by the substituents on the pyrrole ring. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aliphatic and aromatic groups, and the C=C and C-N bonds of the pyrrole ring. Expected characteristic FTIR peaks are summarized in Table 3.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds in the pyrrole ring.

Table 3: Predicted Characteristic FTIR Peaks for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300 - 3500 | Stretching (symmetric and asymmetric) |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (pyrrole) | 1500 - 1600 | Stretching |

| N-H (amine) | 1550 - 1650 | Bending (scissoring) |

| C-N (pyrrole) | 1300 - 1400 | Stretching |

| C-N (amine) | 1000 - 1250 | Stretching |

Electronic Absorption and Emission Spectroscopy (UV-VIS)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. The pyrrole ring in this compound is the primary chromophore. The substitution on the pyrrole ring can influence the λmax. It is expected that this compound will exhibit absorption bands in the UV region, likely corresponding to π → π* transitions within the pyrrole ring. The presence of alkyl substituents may cause a slight bathochromic (red) shift compared to unsubstituted pyrrole.

Table 4: Predicted UV-VIS Absorption Data for this compound

| Transition | Predicted λmax (nm) | Solvent |

| π → π* | ~210 - 230 | Ethanol or Methanol |

Thermal Analysis Methods (TGA) for Compound Stability Assessment

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of chemical compounds. By monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere, TGA provides valuable data on decomposition temperatures, thermal stability limits, and the kinetics of degradation. While specific TGA data for this compound is not extensively available in public literature, analysis of structurally similar N-substituted and alkyl-substituted pyrrole derivatives allows for an informed estimation of its thermal behavior.

Detailed research into various pyrrole derivatives indicates that their thermal stability is influenced by the nature of the substituents on the pyrrole ring and the nitrogen atom. Generally, the decomposition of such compounds under an inert atmosphere, like nitrogen, occurs at elevated temperatures, often in distinct stages corresponding to the cleavage of different chemical bonds.

For pyrrole-containing amines, the initial mass loss observed in a TGA thermogram is typically associated with the volatilization of any residual solvent or moisture. The principal decomposition phase for compounds of this nature is expected to commence at temperatures exceeding 200°C. This primary degradation event likely involves the cleavage of the ethylamine side chain from the pyrrole ring, followed by the fragmentation of the propyl group and ultimately the decomposition of the pyrrole ring itself at higher temperatures.

Studies on N-substituted pyrrole esters have demonstrated that the thermal decomposition process can be complex, with multiple degradation steps. The stability of these compounds is often characterized by the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. For analogous pyrrole derivatives, Tonset values are frequently observed in the range of 250°C to 350°C. The rate of mass loss and the specific temperatures for maximum decomposition rates (Tmax) provide further insight into the degradation kinetics.

Based on the analysis of related pyrrole compounds, a representative TGA profile for this compound can be projected. The data presented in the following table is a hypothetical representation based on typical findings for structurally similar pyrrole-containing amines and serves to illustrate the expected thermal degradation profile.

| Parameter | Estimated Value | Description |

| Tonset (Onset Temperature) | 230 - 260 °C | The temperature at which the initial significant mass loss due to decomposition begins. |

| Tmax1 (First Peak Decomposition Temp.) | 280 - 320 °C | The temperature of the maximum rate of mass loss for the primary decomposition stage, likely corresponding to the loss of the ethylamine and propyl side chains. |

| Mass Loss at Tmax1 | 45 - 55 % | The percentage of mass lost during the initial major decomposition phase. |

| Tmax2 (Second Peak Decomposition Temp.) | > 400 °C | A subsequent decomposition stage at a higher temperature, attributed to the breakdown of the pyrrole ring. |

| Residual Mass at 600 °C | < 10 % | The percentage of the initial mass remaining at the end of the analysis, indicating near-complete decomposition. |

It is important to emphasize that these values are illustrative and the actual thermal stability of this compound would need to be confirmed through empirical TGA measurement. Factors such as the heating rate and the purity of the sample can also influence the observed decomposition temperatures and mass loss percentages.

Theoretical and Computational Chemistry Studies of 2 2 Propyl 1h Pyrrol 1 Yl Ethan 1 Amine

Quantum Mechanical (Ab Initio) Calculations on Pyrrole (B145914) and N-Substituted Pyrrole Systems

Quantum mechanical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are fundamental to understanding the electronic structure and stability of pyrrole and its derivatives. nih.gov Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and multiconfigurational second-order perturbation theory (CASPT2), provide highly accurate results for molecular properties by solving the Schrödinger equation without extensive reliance on experimental data. nih.govresearchgate.net

DFT, using functionals like the B3LYP hybrid functional, offers a balance between computational cost and accuracy, making it a widely used tool for larger systems. nih.govnih.gov These calculations are employed to analyze structure, stability, and aromaticity. For instance, studies on isosteric nitrogen-boron substituted pyrroles have used both ab initio (CBS-QB3) and DFT (B3LYP) methods to evaluate their structural, energetic, and magnetic properties, revealing that such substitutions can decrease stability and aromaticity compared to the parent pyrrole. nih.gov

For N-substituted pyrroles, computational methods help elucidate the influence of the substituent on the electronic properties of the pyrrole ring. Calculations can determine torsional energy profiles, bond lengths, and charge distributions, which are crucial for understanding the molecule's conformational flexibility and reactivity. researchgate.net

Table 1: Common Quantum Mechanical Methods and Their Applications in Pyrrole Systems

| Method | Description | Typical Applications |

|---|---|---|

| DFT (B3LYP) | A hybrid functional in Density Functional Theory that combines Hartree-Fock theory with DFT. | Geometry optimization, vibrational frequency calculation, analysis of reaction mechanisms, prediction of electronic properties and relative tautomer stability. nih.govnih.govnih.gov |

| MP2 | Møller–Plesset perturbation theory of the second order; an ab initio method that includes electron correlation. | Structural analysis and vibrational studies, providing higher accuracy than Hartree-Fock. nih.gov |

| CASPT2 | Complete Active Space Second-order Perturbation Theory; a high-level multireference ab initio method. | Study of electronic spectra and excited states, particularly for aromatic systems like pyrrole. researchgate.net |

| CBS-QB3 | Complete Basis Set; a high-accuracy composite ab initio method. | Precise calculation of thermochemical data like stability and energy of formation. nih.gov |

Molecular Modeling of Reactivity and Selectivity in Pyrrole Synthesis

Molecular modeling is instrumental in predicting the outcomes of chemical reactions, including the synthesis of substituted pyrroles. Various synthetic routes, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, are used to create the pyrrole core. pharmaguideline.comuctm.edu Computational models can simulate these reaction mechanisms to understand factors controlling reactivity and regioselectivity.

For example, in multicomponent reactions used to generate highly substituted pyrroles, modeling can predict the most likely reaction pathway. nih.govnih.gov Theoretical studies on cyclocondensation reactions have shown that the final product often depends on the initial nucleophilic attack, which is governed by the electron density on the reacting atoms. nih.gov By calculating properties like electrostatic potential (ESP) maps and frontier molecular orbitals (HOMO-LUMO), researchers can predict which sites on the reacting molecules are most susceptible to electrophilic or nucleophilic attack. nih.gov This predictive capability is crucial for designing efficient and selective syntheses of complex N-substituted pyrroles.

Analysis of Steric and Electronic Factors Influencing Pyrrole Reactivity and Stability

The reactivity of the pyrrole ring is significantly influenced by both steric and electronic factors. Pyrrole is an electron-rich aromatic heterocycle, making it highly reactive towards electrophilic substitution. pharmaguideline.compharmaguideline.com

Electronic Factors: The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, increasing the electron density on the ring's carbon atoms. ksu.edu.sa This makes pyrrole more reactive than benzene (B151609) in electrophilic substitution reactions. pharmaguideline.comonlineorganicchemistrytutor.com Computational studies, through resonance structure analysis and charge distribution calculations, show that the highest electron density is at the C2 and C5 positions (the α-positions). onlineorganicchemistrytutor.com Electrophilic attack at the C2 position leads to a more stable carbocation intermediate, which can be stabilized by three resonance structures, compared to only two for an attack at the C3 position. ksu.edu.saonlineorganicchemistrytutor.com

The N-substituent, such as the 2-(2-propyl)ethan-1-amine group, further modulates this reactivity. Electron-donating substituents can enhance the ring's reactivity, while electron-withdrawing groups decrease it. The stability of pyrrole derivatives is also a key area of study, with computational methods being used to compare the relative energies of different substituted isomers. nih.gov

Table 2: Relative Reactivity and Aromaticity of 5-Membered Heterocycles

| Compound | Order of Reactivity (Electrophilic Substitution) | Order of Aromaticity | Key Electronic Factor |

|---|---|---|---|

| Pyrrole | 1 (Most Reactive) | 2 | Nitrogen is less electronegative than oxygen, allowing for greater delocalization of its lone pair. pharmaguideline.comksu.edu.sa |

| Furan (B31954) | 2 | 3 (Least Aromatic) | Oxygen is highly electronegative, holding its lone pair more tightly and reducing delocalization. pharmaguideline.comksu.edu.sa |

| Thiophene | 3 (Least Reactive) | 1 (Most Aromatic) | Sulfur is less electronegative, and its d-orbitals may participate in bonding, enhancing aromatic stability. pharmaguideline.comksu.edu.sa |

Steric Factors: Large N-substituents can sterically hinder the approach of reactants to the pyrrole ring, potentially influencing the regioselectivity of reactions. For a molecule like 2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine, the flexible alkyl chain of the substituent can adopt various conformations, which could be modeled to understand its steric impact on reactions at the nearby C2 position.

Tautomerism Studies in N-Substituted Aminopyrroles

Tautomerism, the interconversion of structural isomers, is a critical phenomenon in heterocyclic chemistry. In aminopyrroles, particularly 2-aminopyrrole, an enamino-imino tautomerism can occur. researchgate.net Although the primary amine in this compound is not directly attached to the ring, understanding the tautomeric equilibria in related N-substituted aminopyrroles is essential.

Computational studies, primarily using DFT, are employed to investigate these equilibria. researchgate.net Researchers calculate the relative energies of the different tautomers in the gas phase and in solution to determine which form is more stable. nih.gov For 2-aminopyrrole, thermochemical calculations at the DFT level indicated that the enamino tautomer is more stable than the imino form. researchgate.net

Furthermore, these studies can map the potential energy surface for the proton transfer reaction that connects the tautomers. By locating the transition state structure and calculating the energy barrier for the interconversion, computational chemistry provides insights into the kinetics of the tautomerization process. nih.gov Such analyses are crucial for understanding the chemical behavior of molecules that can exist in multiple tautomeric forms. mdpi.com

Chemical Reactivity and Derivatization Strategies of the 2 2 Propyl 1h Pyrrol 1 Yl Ethan 1 Amine Scaffold

Functionalization of the Pyrrole (B145914) Ring System

The pyrrole ring is a five-membered aromatic heterocycle characterized by a high electron density, which makes it significantly more reactive than benzene (B151609) in many reactions, particularly electrophilic aromatic substitution. nih.govresearchgate.net The presence of a propyl group at the C2 position and an N-aminoethyl substituent influences the regioselectivity of subsequent functionalization steps.

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution reactions. researchgate.net The reaction mechanism involves the attack of an electrophile on the electron-rich pyrrole ring, forming a resonance-stabilized carbocation intermediate, known as a sigma complex. pearson.com For an unsubstituted pyrrole, the attack preferentially occurs at the C2 (α) position, as the positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen, leading to greater stability compared to an attack at the C3 (β) position, which only allows for delocalization over two carbon atoms. onlineorganicchemistrytutor.comquora.comaklectures.com

In the 2-(2-propyl-1H-pyrrol-1-yl)ethan-1-amine scaffold, the C2 position is occupied by a propyl group. The alkyl group is weakly activating and, along with the inherent reactivity of the pyrrole ring, directs incoming electrophiles primarily to the vacant C5 (α) position. Substitution may also occur at the C3 and C4 positions, though typically to a lesser extent. uctm.edu Mild reagents and conditions are often sufficient for these transformations. pearson.compearson.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyrrole Scaffolds

| Reaction | Electrophile/Reagents | Typical Product on a C2-Substituted Pyrrole |

|---|---|---|

| Nitration | HNO₃/Acetic Anhydride | 2-Substituted-5-nitropyrrole |

| Sulfonation | SO₃/Pyridine | 2-Substituted-pyrrole-5-sulfonic acid |

| Halogenation | N-Bromosuccinimide (NBS) | 2-Substituted-5-bromopyrrole |

| Friedel-Crafts Acylation | Acyl Chloride/Lewis Acid (e.g., SnCl₄) | 2-Substituted-5-acylpyrrole |

| Vilsmeier-Haack Formylation | POCl₃/DMF | 2-Substituted-pyrrole-5-carbaldehyde |

This table presents generalized outcomes for electrophilic substitution on a pyrrole ring already substituted at the C2 position, illustrating the preference for C5 functionalization.

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of new bonds (e.g., C-C, C-N, C-O) to aromatic systems, bypassing the need for pre-functionalized substrates. nih.govtohoku.ac.jp For pyrrole scaffolds, catalysts based on palladium, rhodium, copper, and other metals have been employed to achieve regioselective derivatization. researchgate.netnih.gov

These methods can be applied to the C-H bonds at the C3, C4, and C5 positions of the this compound ring. The primary amine on the side chain could potentially act as a directing group, although this may require protection to avoid catalyst inhibition. Alternatively, the inherent electronic properties of the ring can guide the regioselectivity of the C-H activation. For instance, palladium-catalyzed C-2 arylation has been demonstrated for N-substituted 7-azaindoles, a related heterocyclic system. acs.org Copper and palladium catalysts have been effective in the cycloisomerization of enynamines to form substituted pyrroles, showcasing their utility in manipulating pyrrole structures. acs.org

Table 2: Representative Metal-Catalyzed C-H Functionalization Reactions on Pyrroles

| Reaction Type | Catalyst System | Substrate Example | Product Type |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ligand | N-Methylpyrrole | N-Methyl-2-arylpyrrole |

| Alkenylation | Rh(III) complexes | N-Phenylpyrrole | N-Phenyl-2-alkenylpyrrole |

| Alkylation | Pd(OAc)₂ / Oxidant | N-Boc-pyrrole | N-Boc-2-alkylpyrrole |

| Acylation | [RhCp*Cl₂]₂ / AgSbF₆ | N-Substituted Pyrrole | 2-Acyl-N-substituted pyrrole |

This table provides examples of C-H functionalization reactions on various pyrrole derivatives, illustrating the versatility of metal catalysis.

Radical-based reactions offer an alternative pathway for the functionalization of pyrroles, often proceeding under metal-free conditions and providing complementary reactivity to ionic methods. nih.govresearchgate.net These reactions involve the generation of a radical species that subsequently adds to the pyrrole ring. The high reactivity of radicals allows for the formation of C-C and C-heteroatom bonds with various functional groups. nih.gov

For the this compound scaffold, radical functionalization can be initiated by various means, including thermal or photochemical decomposition of radical precursors. A novel strategy combining radical addition, cyclization, and aromatization under photoredox catalysis has been developed to construct densely functionalized pyrroles. nih.gov This highlights the potential for complex modifications of the pyrrole core through radical-based approaches.

Table 3: Examples of Radical-Based Functionalization of Pyrrole Derivatives

| Reaction Type | Radical Source/Initiator | Substrate Example | Product Type |

|---|---|---|---|

| Trifluoromethylation | CF₃SO₂Na (Langlois reagent) / Photocatalyst | 6-Azauracil (fused pyrrole) | Trifluoromethylated product |

| Acylation | Acyl Radicals from Aldehydes | N-Substituted Pyrrole | 2-Acylpyrrole |

| Alkylation | Alkyl Radicals from Carboxylic Acids (Barton decarboxylation) | N-Substituted Pyrrole | 2-Alkylpyrrole |

This table illustrates different methods for introducing functional groups onto pyrrole-containing structures via radical pathways.

In recent years, photocatalysis and electrochemistry have emerged as sustainable and powerful methods for organic synthesis. nih.govresearchgate.net These techniques enable the activation of substrates under mild, often room-temperature, conditions, utilizing light or electrical current as the driving force. mdpi.com They have been successfully applied to the synthesis and functionalization of pyrroles, often proceeding through radical intermediates. researchgate.netrsc.org

Visible-light photocatalysis can be used to trigger a variety of transformations, including C-H functionalization and the construction of the pyrrole ring itself from acyclic precursors. researchgate.net Electrochemical methods can achieve oxidative cyclizations of enamines to form polysubstituted pyrroles. rsc.org These modern approaches could be employed to modify the this compound scaffold, offering high levels of control and functional group tolerance under environmentally benign conditions.

Table 4: Modern Photocatalyzed and Electrochemical Reactions for Pyrrole Functionalization

| Method | Conditions | Transformation Example | Product Type |

|---|---|---|---|

| Photocatalysis | Visible Light, Eosin Y (catalyst) | Amines, aldehydes, 1,3-dicarbonyls, nitromethane | Functionalized pyrroles |

| Electrochemistry | Anodic oxidation, Iodide mediator | Amines, aldehydes, β-dicarbonyl compounds | 1,2,3-Trisubstituted pyrroles |

| Photocatalytic Annulation | Visible Light, Photoredox catalyst | N-aryl glycinates, 2-benzylidenemalononitrile | Polysubstituted pyrroles |

This table showcases cutting-edge, green chemistry approaches for the synthesis and modification of pyrrole rings.

Reactions Involving the Primary Amine Moiety (e.g., Alkylation, Acylation, Condensation)

The primary amine in the N-ethyl-1-amine side chain is a versatile functional group that serves as a key handle for derivatization. Its nucleophilic character allows it to readily participate in a variety of classical organic reactions.

Alkylation: The primary amine can be alkylated using alkyl halides or via reductive amination with aldehydes and ketones. These reactions lead to the formation of secondary and tertiary amines, allowing for the introduction of diverse alkyl substituents.

Acylation: This is one of the most common transformations for primary amines. Reaction with acyl halides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide products. nih.govyoutube.com This reaction is generally high-yielding and tolerant of a wide range of functional groups.

Condensation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). A notable example involves the reaction of tris-(2-amino-ethyl)amine with pyrrole-2-carbaldehyde to form a complex Schiff base ligand. nih.gov These imines can be stable or serve as intermediates for further reactions, such as reduction to secondary amines.

Table 5: Key Derivatization Reactions of the Primary Amine Moiety

| Reaction Type | Reagents | Functional Group Transformation | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br), Base | -NH₂ → -NHR or -NR₂ | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH₃CN) | -NH₂ → -NH-CHR₂ | Secondary Amine |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | -NH₂ → -NH-COR | Amide |

| Condensation (Imine Formation) | Aldehyde (RCHO) or Ketone (R₂CO) | -NH₂ → -N=CHR or -N=CR₂ | Imine (Schiff Base) |

This table summarizes fundamental reactions for modifying the primary amine, enabling the attachment of various side chains and functional groups.

Cycloaddition Reactions Involving Pyrrole-Substituted Ensembles

While the aromaticity of pyrrole makes it less reactive in cycloaddition reactions than simple dienes, it can participate under certain conditions, particularly in [4+2] Diels-Alder reactions. The pyrrole ring typically acts as the diene component, reacting with a strong dienophile. These reactions often require high temperatures or Lewis acid catalysis to overcome the aromatic stabilization energy.

Derivatives of the this compound scaffold could be designed to participate in various cycloaddition processes. For instance, the introduction of electron-withdrawing groups on the pyrrole ring can enhance its reactivity as a diene. Furthermore, modern synthetic methods have expanded the scope of cycloadditions for heterocycles. Photocatalytic [3+2] annulation strategies have been developed for the efficient construction of polysubstituted pyrrole architectures, demonstrating the utility of cycloaddition-based approaches in modern pyrrole chemistry. rsc.org More complex [2+2+2] cycloadditions, catalyzed by organometallic complexes, also provide an elegant, atom-efficient route to carbo- and heterocyclic systems from unsaturated precursors. rsc.org

Table 6: Examples of Cycloaddition Reactions Involving Pyrrole Systems

| Cycloaddition Type | Reaction Partners | Conditions | Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | Pyrrole (diene) + Maleic Anhydride (dienophile) | High Temperature | 7-Azabicyclo[2.2.1]heptene derivative |

| [3+2] Cycloaddition | Propiolonitriles + Isocyanides | Base-promoted | Substituted Pyrrole |

| [3+2] Photocatalytic Annulation | N-Aryl Glycinates + Benzylidenemalononitriles | Visible Light, Photocatalyst | Polysubstituted Pyrrole |

| [2+2+2] Cyclotrimerization | Diynes + Nitriles | Organometallic Catalyst (e.g., Co, Rh) | Fused Pyridine/Pyrrole systems |

This table illustrates the potential for pyrrole derivatives to engage in various modes of cycloaddition to construct more complex ring systems.

Formation of Poly-substituted and Oligomeric Pyrrole Derivatives

The chemical scaffold of this compound lends itself to the formation of a variety of poly-substituted and oligomeric pyrrole derivatives. While direct research on the polymerization and oligomerization of this specific molecule is not extensively documented in publicly available literature, the reactivity can be inferred from established principles of pyrrole chemistry and the behavior of similarly N-substituted pyrrole monomers. The presence of the N-ethanamine substituent introduces unique possibilities for derivatization and polymerization, potentially leading to materials with tailored properties.

The primary methods for forming polymers and oligomers from pyrrole-based monomers are oxidative, proceeding through either chemical or electrochemical pathways. wikipedia.org These processes involve the coupling of pyrrole rings, typically at the 2- and 5-positions, to form conjugated polymer chains. nih.gov The substitution at the N-1 and C-2 positions of the pyrrole ring in this compound will significantly influence the course of these reactions and the characteristics of the resulting products.

Chemical Oxidative Polymerization:

Chemical oxidative polymerization is a common method for synthesizing polypyrrole and its derivatives. wikipedia.org This technique typically employs a chemical oxidant, such as ferric chloride (FeCl₃), in a suitable solvent. acs.org For N-substituted pyrroles, this method can lead to the formation of soluble and processable polymers, as the substituent can prevent the extensive cross-linking and insolubility often associated with unsubstituted polypyrrole. mdpi.com

In the case of this compound, the N-ethanamine group could participate in side reactions or influence the electronic properties of the pyrrole ring, thereby affecting the polymerization process. The primary amine is a potential site for reactions with the oxidant or for cross-linking between polymer chains, which would need to be carefully controlled to achieve desired material properties.

Electrochemical Polymerization:

Electrochemical polymerization offers a high degree of control over the polymerization process, allowing for the formation of uniform polymer films on an electrode surface. nih.gov This method involves the anodic oxidation of the monomer in an electrolyte solution. For N-substituted pyrroles, electrochemical polymerization can produce polymers with a more regular and well-defined structure compared to chemical oxidation. mdpi.com

The application of an appropriate potential would lead to the oxidation of the this compound monomer and subsequent polymerization. The pendant ethanamine groups on the resulting polymer chains could then be available for post-polymerization modification, offering a route to functional materials.

Influence of Substituents on Polymer Properties:

The following table summarizes the potential effects of the substituents in this compound on the properties of its polymeric derivatives, based on general knowledge of N-substituted polypyrroles.

| Substituent | Position | Potential Influence on Polymer Properties |

| 2-Propyl | C-2 | - May increase solubility in organic solvents due to increased steric hindrance, preventing close chain packing.- Could influence the electronic properties of the pyrrole ring, affecting the oxidation potential and conductivity of the polymer. |

| Ethan-1-amine | N-1 | - The primary amine group can enhance solubility in polar solvents.- Provides a reactive site for post-polymerization modification, allowing for the attachment of other functional molecules.- May participate in hydrogen bonding, influencing the morphology and mechanical properties of the polymer. |

Oligomeric Derivatives:

In addition to high molecular weight polymers, the controlled oligomerization of this compound could yield well-defined, shorter-chain molecules. These oligomers, containing a specific number of repeating units, could be valuable as building blocks for more complex supramolecular structures or as model compounds for studying the properties of the corresponding polymer. The synthesis of such oligomers would likely require careful control of reaction conditions, such as monomer-to-oxidant ratio and reaction time, to prevent the formation of high polymers.

The table below outlines hypothetical reaction conditions for the formation of oligomeric and polymeric derivatives of this compound, based on typical conditions for N-substituted pyrroles.

| Product Type | Polymerization Method | Typical Oxidant/Electrolyte | Solvent | Key Reaction Parameters |

| Oligomers | Chemical Oxidation | Ferric Chloride (FeCl₃) | Acetonitrile | Low monomer concentration, short reaction time, controlled stoichiometry of oxidant. |

| Polymers | Electrochemical Polymerization | Tetrabutylammonium perchlorate (B79767) (TBAP) | Acetonitrile | Constant potential or cyclic voltammetry, controlled current density. |

| Polymers | Chemical Oxidation | Ferric Chloride (FeCl₃) | Water/Acetonitrile | Higher monomer concentration, longer reaction time. |

Advanced Topics in Pyrrole Synthesis and Functionalization Relevant to 2 2 Propyl 1h Pyrrol 1 Yl Ethan 1 Amine

Continuous Flow Chemistry for High-Throughput Pyrrole (B145914) Analog Synthesis

Continuous flow chemistry, utilizing microreactors or microfluidic chips, has emerged as a powerful technology for the synthesis of small molecule compounds, including complex pyrrole derivatives. syrris.com This methodology offers significant advantages over traditional batch processing, such as enhanced reaction efficiency, improved safety, cost-effectiveness, and a reduced environmental footprint through waste stream reduction. syrris.com The ability to telescope multiple reaction steps into a single, uninterrupted sequence is particularly beneficial for the rapid generation of compound libraries for drug discovery. syrris.comacs.org

A key application of this technology is in the synthesis of polysubstituted pyrroles. Researchers have developed versatile continuous flow processes that reduce the number of operational steps and simplify the required chemistry and solvents. secure-platform.com For instance, a multi-step synthesis can be converted into an optimized, single-solvent flow process, significantly shortening synthesis time and improving product purity, thereby lowering solvent consumption and waste. secure-platform.com

One notable example is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com In this process, the HBr generated as a byproduct of the Hantzsch reaction is utilized in-situ to hydrolyze the tert-butyl esters, yielding the corresponding acids in a single microreactor. syrris.com This protocol has been successfully applied to the multistep synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, directly from commercial starting materials in one continuous process. syrris.com

The optimization of flow synthesis involves varying parameters like residence time, temperature, and concentration to achieve high conversion rates and isolated yields. richmond.edu Studies have shown that both percent yield and conversion increase with longer residence times and higher temperatures. richmond.edu This level of control allows for the efficient production of diverse libraries of polysubstituted pyrroles with strategic variations at all five positions of the pyrrole ring. secure-platform.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyrroles

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Often lengthy, with multiple discrete steps | Significantly reduced, with telescoped reactions secure-platform.com |

| Process Steps | Multiple unit operations, workups, and purifications acs.org | Single, uninterrupted process possible syrris.comacs.org |

| Solvent Usage | Often requires multiple, non-compatible solvents secure-platform.com | Can be optimized for a single solvent system, reducing waste secure-platform.com |

| Safety | Handling of hazardous reagents and intermediates can be risky | Improved safety due to small reaction volumes and in-situ generation of reactive species acs.org |

| Scalability | Can be challenging | More readily scalable for commercial volumes acs.org |

| Purity | May require extensive purification | Often results in higher purity products secure-platform.com |

Catalyst-Free Synthesis Methods

In the pursuit of greener and more economical chemical processes, catalyst-free methods for pyrrole synthesis have gained significant attention. These methods eliminate the need for, and subsequent removal of, often costly or toxic metal or acid catalysts.

One effective catalyst- and solvent-free approach involves the reaction between 2,5-dimethoxytetrahydrofuran (B146720) and various primary aromatic amines. This method produces N-substituted pyrroles in good to excellent yields (66-94%) and is effective for anilines bearing both electron-donating and electron-withdrawing substituents. researchgate.net The simplicity of the procedure and the absence of any additives make it an environmentally benign option. researchgate.net

Another powerful technique is the use of ionic liquids as reusable reaction media. An efficient four-component protocol has been developed for synthesizing diversely functionalized pyrroles without a catalyst. researchgate.net This reaction, which can involve components like amines, aldehydes, nitroalkanes, and 1,3-dicarbonyl compounds, proceeds under mild conditions in an ionic liquid such as 1-n-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4). researchgate.net The ionic liquid serves as an efficient and, crucially, reusable medium, aligning with the principles of green chemistry. researchgate.net

Furthermore, a metal-free synthesis of substituted pyrroles has been established from allyl ketones and primary amines. acs.org The reaction proceeds through a formal [4+1] cycloaddition after activation of the allyl group's C-C double bond, followed by cyclization and aromatization. This mild procedure provides a novel strategy for constructing the pyrrole ring without the involvement of a metal catalyst. acs.org

Table 2: Examples of Catalyst-Free Pyrrole Synthesis

| Reactants | Reaction Conditions | Product Type | Key Advantages |

|---|---|---|---|

| 2,5-Dimethoxytetrahydrofuran, Aromatic Amines | Solvent-free, catalyst-free, thermal researchgate.net | N-Arylpyrroles researchgate.net | High yields, simple procedure, no waste from catalyst or solvent researchgate.net |

| Aldehydes, Amines, Nitroalkanes, 1,3-Dicarbonyls | Ionic liquid ([Hbim]BF4) medium, catalyst-free researchgate.net | Diversely functionalized pyrroles researchgate.net | Mild conditions, high yields, reusable reaction medium researchgate.net |

Mechanochemical Approaches in Pyrrole Synthesis

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a significant advancement in sustainable synthesis. chim.it These techniques often proceed in the absence of a solvent, reducing environmental impact and simplifying product isolation. nih.gov

The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has been successfully adapted to mechanochemical conditions. rsc.orgresearchgate.net Using high-speed vibration milling (HSVM) or ball milling, N-substituted pyrroles can be obtained in very short reaction times. researchgate.net A particularly "green" aspect of this approach is the use of a biosourced, non-toxic organic acid, such as citric acid, as a catalyst. rsc.orgresearchgate.net This solventless method has been shown to be effective for a variety of ketones and amines, including hindered reactants. researchgate.net

The Hantzsch pyrrole synthesis, another classical route, can also be promoted by HSVM. rsc.org This approach has been applied to the synthesis of significant pharmaceutical compounds, demonstrating its practical utility. rsc.org

Mechanochemical methods have also been employed for more complex structures like porphyrins, which are macrocycles built from four pyrrole units. The acid-catalyzed condensation of a pyrrole with an aldehyde to form a porphyrin precursor can be achieved through mechanochemical grinding, representing a rare example of solvent-free carbon-carbon bond formation. nih.gov The reaction can be conducted as a two-step mechanochemical process: condensation followed by oxidation, completely eliminating the need for large volumes of hazardous solvents typically used in traditional porphyrin synthesis. nih.gov

Table 3: Mechanochemical Synthesis of Pyrrole Derivatives

| Synthesis Type | Reactants | Mechanochemical Method | Conditions | Key Advantages |

|---|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl, Primary Amine | Ball Milling researchgate.net | Solvent-free, Citric acid catalyst researchgate.net | Short reaction times, solventless, use of a green catalyst researchgate.net |

| Hantzsch | Primary amine, β-dicarbonyl, α-haloketone | High-Speed Vibration Milling (HSVM) rsc.org | Solvent-free rsc.org | Avoids bulk solvents, applicable to pharmaceutical synthesis rsc.org |

| van Leusen | TosMIC, Aldehyde | Ball Milling organic-chemistry.org | Not specified | Provides 3,4-disubstituted pyrroles in good yields organic-chemistry.org |

Potential Applications of the 2 2 Propyl 1h Pyrrol 1 Yl Ethan 1 Amine Scaffold in Chemical Design and Materials Science

Design of Novel Chemical Entities Based on the Pyrrole (B145914) Amine Scaffold

The pyrrole framework is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of providing ligands for diverse biological targets. nih.govresearchgate.net The unique combination of substituents in the 2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine structure offers multiple avenues for modification, making it an excellent starting point for the rational design of new chemical entities.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to understand how these changes affect its biological activity. elsevierpure.comresearchgate.net Pyrrole derivatives are frequently used for such studies due to the synthetic accessibility of various substituted analogs. researchgate.netnih.gov The this compound scaffold offers three primary points for diversification, making it an ideal candidate for building a compound library for SAR exploration.

The C2-Propyl Group: This lipophilic group can be varied to probe interactions with hydrophobic pockets in biological targets. Modifications could include altering the chain length (e.g., ethyl, butyl), introducing branching (e.g., isopropyl), or incorporating unsaturation (e.g., allyl). Such changes would systematically alter the steric bulk and lipophilicity of the molecule. mdpi.com

The N1-Ethylamine Side Chain: The primary amine is a critical functional group that can participate in hydrogen bonding or ionic interactions. The length of the alkyl chain connecting the amine to the pyrrole ring could be extended or shortened to optimize the positioning of this interactive group. Furthermore, the primary amine could be converted to secondary or tertiary amines, amides, or sulfonamides to modulate its basicity and hydrogen-bonding capacity. nih.gov

The Pyrrole Ring: The remaining unsubstituted positions on the pyrrole ring (C3, C4, C5) are amenable to the introduction of various substituents, such as halogens or electron-withdrawing/donating groups. These modifications would alter the electronic properties of the pyrrole ring, potentially influencing its binding affinity and metabolic stability.

A systematic exploration of these modifications would allow researchers to build a detailed SAR model, correlating specific structural features with biological activity and providing a rational basis for the design of more potent and selective compounds. nih.govnih.gov

| Modification Site | Original Group | Potential Modifications | Rationale for Modification |

|---|---|---|---|

| C2-Position | Propyl | Methyl, Ethyl, Isopropyl, Butyl, Cyclopropyl | Vary steric bulk and lipophilicity to probe hydrophobic binding pockets. |

| N1-Side Chain | -CH₂CH₂NH₂ | -CH₂NH₂, -CH₂CH₂CH₂NH₂, -CH₂CH₂NHCH₃, -CH₂CH₂N(CH₃)₂ | Alter chain length and amine substitution to optimize hydrogen bonding and ionic interactions. |

| Pyrrole Ring (C3, C4, C5) | Hydrogen | -Cl, -Br, -F, -CN, -NO₂ | Introduce electronic diversity to modulate the overall electronic character and binding properties of the scaffold. |

The development of molecules that can engage in specific, high-affinity interactions with biological targets is a primary goal of drug discovery. nih.gov Pyrrole-based compounds have been successfully developed as inhibitors of various enzymes and modulators of receptor activity. nih.govmdpi.com The this compound scaffold possesses key features that can be exploited to design analogs for targeted interactions.

The terminal primary amine is a particularly valuable feature. It can serve as a handle for attaching other pharmacophores or act as a key interacting group itself, forming crucial hydrogen bonds with amino acid residues in a protein's active site. longdom.org For example, in the design of kinase inhibitors, a primary amine can often form a key hydrogen bond with the "hinge" region of the enzyme.

The propyl group at the C2 position provides a region of lipophilicity that can be tailored to fit into specific hydrophobic sub-pockets of a target protein. The N-substitution pattern, with the ethylamine (B1201723) chain attached to the pyrrole nitrogen, directs the vector of this side chain away from the ring, which can be advantageous for reaching specific regions of a binding site without creating steric clashes with the core scaffold. By combining these features, analogs of this compound could be rationally designed to achieve high selectivity for a desired biological target. nih.gov

Applications in Materials Science

Beyond biology and medicine, pyrrole derivatives are of significant importance in materials science, primarily due to their ability to form conducting polymers. researchgate.net

Polypyrrole (PPy) is one of the most studied conducting polymers due to its high conductivity, good environmental stability, and ease of synthesis. mdpi.com It is typically prepared through the oxidative polymerization of pyrrole monomers. nih.govnih.gov A key strategy for tuning the properties of polypyrrole is to use substituted pyrrole monomers during polymerization. mdpi.com The introduction of substituents can significantly affect the resulting polymer's properties, including its conductivity, solubility, and mechanical characteristics. researchgate.net

The polymerization of this compound could yield a novel functionalized conducting polymer. The presence of both N-alkyl and C-alkyl substituents would likely introduce steric hindrance during polymerization, potentially leading to a lower degree of polymerization and reduced electrical conductivity compared to unsubstituted PPy. mdpi.com However, these same bulky, flexible side chains could disrupt inter-chain packing, thereby improving the polymer's solubility in common organic solvents—a significant limitation of standard polypyrrole. mdpi.comnih.gov

Furthermore, the pendant ethylamine groups would introduce functional handles along the polymer backbone. These amine groups could be protonated or deprotonated in response to pH changes, making the polymer's properties (such as conductivity or swelling) environmentally responsive. They could also be used for post-polymerization modification, allowing for the covalent attachment of other molecules, such as sensors, catalysts, or biomolecules. researchgate.net

| Property | Polypyrrole (PPy) | Hypothetical Functionalized Polymer |

|---|---|---|

| Conductivity | High (e.g., 10-100 S/cm) nih.gov | Lower (due to steric hindrance from substituents) |

| Solubility | Generally insoluble mdpi.com | Potentially improved solubility in organic solvents |

| Processability | Poor | Potentially improved |

| Functionality | None (unsubstituted) | Pendant amine groups for pH-responsiveness or post-polymerization modification |

Role in Catalysis and Ligand Design

Pyrrole-containing molecules can act as effective ligands for transition metals, with applications in catalysis. ingentaconnect.comresearchgate.net Pincer ligands, which are tridentate molecules that bind to a metal in a meridional fashion, are particularly effective at creating stable and highly active catalysts. libretexts.org Pyrrole-based pincer ligands have been successfully used to create iron, rhodium, and iridium complexes for various catalytic transformations. acs.orgnih.govresearchgate.net

The this compound scaffold contains two potential nitrogen donor atoms: the pyrrole nitrogen and the terminal primary amine. This arrangement could allow the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center.

More promisingly, this scaffold could serve as a precursor for the synthesis of tridentate pincer ligands. For example, the primary amine could be functionalized with phosphine-containing arms to create a PNP-type pincer ligand (Phosphorus-Nitrogen-Phosphorus). In such a design, the deprotonated pyrrole nitrogen would serve as the central anionic donor, with the two phosphine (B1218219) groups and the original amine nitrogen completing the coordination sphere around the metal. The propyl group at the C2 position would provide steric bulk near the metal center, which could be used to tune the selectivity of catalytic reactions. acs.org The development of such ligands based on the this compound scaffold could lead to new, efficient catalysts for a range of important chemical transformations. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.